Magnesium-ZINC - 12032-46-1

Magnesium-ZINC

Catalog Number: EVT-8758785
CAS Number: 12032-46-1
Molecular Formula: MgZn
Molecular Weight: 89.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Magnesium-Zinc compounds can be synthesized from various precursors such as magnesium nitrate, zinc nitrate, and other metal salts. They are classified into two main categories:

  1. Metal Oxides: These include Zinc-Magnesium oxide, which is known for its antibacterial properties and potential use in photonic devices.
  2. Ferrites: This category includes Magnesium-Zinc ferrite, which is utilized in magnetic applications due to its favorable magnetic properties.
Synthesis Analysis

Methods of Synthesis

The synthesis of Magnesium-Zinc compounds can be achieved through several methods:

  1. Co-precipitation Method: This method involves mixing aqueous solutions of magnesium chloride, zinc chloride, and iron chloride to form a precipitate. The precipitate is then treated with ammonia to achieve the desired compound .
  2. Hydrothermal Method: This technique allows for the synthesis of nanoparticles under high temperature and pressure conditions, resulting in fine control over particle size and morphology .
  3. Microwave-Assisted Synthesis: This rapid synthesis method utilizes microwave radiation to facilitate the reaction between magnesium nitrate and zinc nitrate, yielding Zinc-Magnesium oxide nanocomposites with enhanced properties .

Technical Details

  • Co-precipitation: The process typically involves maintaining a specific molar ratio of precursors (e.g., 1:2 for magnesium to zinc) while controlling pH and temperature during synthesis.
  • Hydrothermal conditions: These often include temperatures ranging from 100°C to 200°C with reaction times varying from several hours to days.
  • Microwave synthesis: This method significantly reduces synthesis time (often to minutes) while enhancing the uniformity of the resulting nanoparticles.
Molecular Structure Analysis

Structure

Magnesium-Zinc compounds exhibit complex structures depending on their form:

  • Zinc-Magnesium Oxide: Typically has a hexagonal wurtzite structure or cubic spinel structure depending on the synthesis conditions.
  • Magnesium-Zinc Ferrite: Exhibits a spinel structure characterized by the formula Mg(1x)ZnxFe2O4\text{Mg}_{(1-x)}\text{Zn}_x\text{Fe}_2\text{O}_4, where xx represents the zinc content.

Data

X-ray diffraction analysis confirms the crystalline nature of these compounds with specific peaks corresponding to their unique lattice parameters. For instance, Magnesium-Zinc ferrite shows distinct diffraction peaks that can be indexed to its spinel structure .

Chemical Reactions Analysis

Reactions

The chemical behavior of Magnesium-Zinc compounds can be examined through various reactions:

  1. Formation Reactions: The formation of Zinc-Magnesium oxide involves the reaction of zinc oxide and magnesium oxide at elevated temperatures.
  2. Redox Reactions: In applications like catalysis, these compounds can participate in redox reactions where they act as electron donors or acceptors.

Technical Details

  • The reaction kinetics can be influenced by factors such as temperature, pH, and precursor concentration.
  • Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and Mössbauer spectroscopy are used to analyze the bonding environment in these compounds .
Mechanism of Action

Process

The mechanism of action for Magnesium-Zinc compounds varies based on their application:

  • In antibacterial applications, Zinc-Magnesium oxide releases reactive oxygen species that interact with microbial cells, leading to cell death.
  • In magnetic applications, the presence of both magnesium and zinc ions influences the magnetic domain structure within ferrites.

Data

Studies have shown that increasing the zinc content in Magnesium-Zinc ferrite enhances its magnetic properties due to improved electron hopping between Fe ions at different oxidation states .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as fine powders or nanostructured materials.
  • Particle Size: Can range from a few nanometers to micrometers depending on the synthesis method.

Chemical Properties

  • Solubility: Generally insoluble in water but can dissolve in acids.
  • Stability: Exhibits thermal stability up to high temperatures (e.g., over 500°C for Zinc-Magnesium oxide) without significant degradation .
Applications

Scientific Uses

Magnesium-Zinc compounds have diverse applications across various fields:

  1. Electronics: Used in capacitors and inductors due to their magnetic properties.
  2. Antibacterial Agents: Employed in coatings for medical devices due to their ability to inhibit bacterial growth.
  3. Photocatalysis: Utilized in environmental remediation processes where they help degrade pollutants under UV light.
  4. Energy Storage: Investigated for use in batteries due to their favorable electrochemical properties.
Synthesis and Processing Methodologies of Mg-Zn Systems

Thermomechanical Treatment Protocols for Magnesium-Zinc Composite Alloys

Thermomechanical processing of Magnesium-Zinc alloys involves precisely controlled deformation and heat treatment sequences to enhance mechanical properties through microstructural refinement. Hot extrusion stands as the predominant technique, with parameters significantly influencing grain structure and intermetallic phase distribution. For Magnesium-20Zinc (wt.%) alloys, extrusion at 300°C with a 25:1 ratio produces ultrafine-grained structures (2-5 μm) and aligns Magnesium-Zinc intermetallic compounds along the deformation direction, elevating ultimate tensile strength to 318 Megapascal while maintaining 189 Megapascal bending strength [2]. Multi-pass rolling protocols applied to Magnesium-10Zinc alloys demonstrate that reductions exceeding 70% at 250°C induce dynamic recrystallization, reducing average grain sizes below 10 micrometers and improving tensile strength by approximately 40% compared to as-cast material [2].

Isothermal forging represents another critical thermomechanical route, particularly for high-Zinc compositions. Magnesium-30Zinc alloys processed at 200°C with strain rates of 0.1 s⁻¹ exhibit homogeneous deformation without cracking, facilitating the breakdown of coarse eutectic structures into finely dispersed Magnesium-Zinc intermetallic particles. Post-deformation annealing at 150°C for 60 minutes further optimizes ductility by promoting stress relaxation while preserving the refined microstructure [2]. These thermomechanical pathways enable tailoring of anisotropy through texture control, with basal plane alignment parallel to the extrusion direction enhancing strength in specific orientations critical for load-bearing biomedical implants.

Table 1: Thermomechanical Processing Parameters and Resulting Properties in Magnesium-Zinc Alloys

Alloy Composition (wt.%)Processing MethodTemperature (°C)Strain Rate/ReductionKey Microstructural FeaturesMechanical Properties
Magnesium-20ZincHot Extrusion300Ratio 25:1Grain size 2-5 μm, aligned MgZn₂UTS: 318 MPa, Bend: 189 MPa
Magnesium-10ZincMulti-pass Rolling250>70% reductionRecrystallized grains <10 μm40% UTS increase vs. as-cast
Magnesium-30ZincIsothermal Forging2000.1 s⁻¹Dispersed Mg₂Zn₁₁ particlesBalanced strength-ductility
Magnesium-6ZincEqual Channel Angular Pressing1504 passesSubmicron grains (0.8 μm)Compressive strength: 175 MPa

Powder Metallurgy Techniques for Magnesium-Zinc Alloy Fabrication

Powder metallurgy enables precise compositional control and microstructural homogeneity in Magnesium-Zinc systems, circumventing limitations of conventional casting such as segregation and coarse intermetallic formation. The foundational process involves blending spherical Magnesium and Zinc powders (typically <40 μm and <30 μm respectively), compaction under high pressures (300-400 Megapascal), and controlled sintering [2]. Critical to success is the use of optimized two-step sintering profiles: initial stabilization at 350°C for 60 minutes followed by high-temperature densification at 500-550°C for 120 minutes under argon atmosphere. This protocol achieves near-theoretical density (98.5%) while preventing Zinc volatilization and controlling intermetallic formation [2] [3].

Space-holder techniques create tailored porosity for bone scaffold applications. Utilizing carbamide (200-400 μm) as a sacrificial template with Magnesium-4Zinc to Magnesium-6Zinc compositions yields interconnected porous networks with 19-36% porosity and pore sizes of 150-400 μm [3]. Sintering at 550°C decomposes the space-holder while facilitating solid-state diffusion, producing scaffolds with compressive strength (45 Megapascal) and modulus (1.2 Gigapascal) mimicking human cancellous bone. Advanced variations incorporate hydroxyapatite nanoparticles (1-2.5 wt.%) during powder mixing, which enhances corrosion resistance and bioactivity without compromising structural integrity [2].

Cold isostatic pressing (200-400 Megapascal) combined with precisely controlled sintering atmospheres (argon with 5% hydrogen) significantly improves densification kinetics. Hydrogen temporarily forms Magnesium hydride, which decomposes during sintering, generating fresh metal surfaces that accelerate diffusion bonding. This approach achieves 97% density in Magnesium-10Zinc at 350°C—200°C below conventional sintering temperatures—suppressing excessive grain growth and preserving nanoscale features [1].

Table 2: Powder Metallurgy Parameters and Characteristics in Magnesium-Zinc Systems

Fabrication ApproachComposition (wt.%)Compaction Pressure (MPa)Sintering ProfilePorosity/DensityKey Applications
Conventional PMMagnesium-10Zinc400350°C→500°C, 2h Ar98.5% densityStructural implants
Space-holder techniqueMagnesium-6Zinc30 kN (uniaxial)550°C, 2h Ar36% porosityBone scaffolds
Cold isostatic pressingMagnesium-20Zinc350 (isostatic)350°C, 3h Ar/H₂97% densityHigh-strength parts
Nanocomposite PMMagnesium-10Zinc + 1.5% nHA400500°C, 2h Ar96% densityBioactive implants

Mechanical Alloying Parameters and Phase Formation Dynamics

Mechanical alloying transforms elemental Magnesium and Zinc powder mixtures into advanced precursor materials through high-energy ball milling, with process parameters critically determining phase evolution and microstructural refinement. Planetary ball milling under argon atmosphere at 250-1200 rotations per minute for 1-15 hours induces severe plastic deformation, cold welding, and fracturing that progressively refine crystallite sizes and facilitate solid-state diffusion [1] [8]. The deformation energy transferred during impacts follows the relationship EC = [7.66×10⁻² × Rd¹·² × ρ⁰·⁶ × E⁰·⁴] × db × ωD¹·² × ρb, where ωD = 2π×RPM/60. Calculations confirm that increasing rotational speed from 400 to 1200 rotations per minute elevates impact energy from 271 to 1012 kilojoule, respectively [8].

Phase formation follows distinct stages: initial flattening of ductile particles (0-30 minutes), aggregation forming composite particles (30-120 minutes), and final homogenization with intermetallic nucleation (120+ minutes). For Magnesium-10Zinc, X-ray diffraction analysis reveals Magnesium-Zinc solid solution formation within 30 minutes, while Magnesium-Zinc intermetallic (MgZn₂) emerges after 120 minutes of milling at 250 rotations per minute [1]. Prolonged milling (15 hours) further refines the microstructure, yielding nanocrystalline grains below 100 nanometer and increasing microhardness of sintered compacts by 150% versus short-duration milled powder.

Critical parameters governing phase purity and particle size distribution include:

  • Ball-to-powder ratio (BPR): Ratios of 5:1 to 10:1 optimize between contamination control and efficient energy transfer
  • Process control agents: 3% n-heptane or 0.08% stearic acid suppress excessive cold welding
  • Milling atmosphere: Argon (>99.95% purity) prevents oxidation during particle size reduction
  • Temperature control: Maintaining temperatures below 50°C via water cooling preserves metastable phases

At higher Zinc concentrations (Magnesium-16Zinc), mechanical alloying induces direct synthesis of intermetallic phases like Mg₂Zn₁₁ and MgZn₂ within 60 minutes at 1200 rotations per minute. These in-situ formed intermetallics exhibit nanoscale dispersion (<500 nanometer) and enhance sinterability by reducing diffusion activation energy during consolidation [8].

Table 3: Mechanical Alloying Parameters and Resulting Phase Characteristics

Alloy CompositionRotation Speed (rpm)Duration (h)BPRProcess Control AgentDominant Phases FormedCrystallite Size (nm)
Magnesium-10Zinc250510:13% n-heptaneMg(Zn) ss, MgZn₂85 ± 22
Magnesium-1Zinc120015:10.08% stearic acidMg(Zn) ss63 ± 18
Magnesium-6Zinc120015:10.08% stearic acidMg(Zn) ss, Mg₂Zn₁₁47 ± 15
Magnesium-16Zinc120015:10.08% stearic acidMgZn₂, Mg₂Zn₁₁35 ± 12

Spark Plasma Sintering Optimization for Nanostructured Magnesium-Zinc Alloys

Spark plasma sintering achieves exceptional densification of mechanically alloyed Magnesium-Zinc powders through simultaneous application of pulsed direct current and uniaxial pressure, preserving nanocrystalline structures while eliminating porosity. The process leverages Joule heating and electromigration effects at particle contacts, enabling rapid consolidation at lower temperatures and shorter dwell times versus conventional sintering. Optimization focuses on three interdependent parameters: temperature, pressure application profile, and dwell time [8].

Temperature optimization requires balancing densification kinetics against grain growth. For Magnesium-1Zinc powder, sintering at 300°C yields incomplete densification (relative density <90%), while exceeding 400°C triggers rapid grain coarsening. The ideal window of 350-380°C achieves 99.5% relative density while maintaining grain sizes of 629±274 nanometer—significantly finer than conventionally processed counterparts [8]. Heating rates critically influence microstructure homogeneity; rates of 50-100°C/minute prevent intermetallic coarsening in high-Zinc compositions like Magnesium-16Zinc.

Pressure application profiles must adapt to material rheology during sintering. A stepped protocol proves most effective: 15 Megapascal during heating to 300°C followed by 50 Megapascal at final temperature, accommodating particle rearrangement before plastic deformation dominates. This approach minimizes density gradients in Magnesium-6Zinc alloys, reducing radial property variations below 5% versus 15-20% in constant-pressure schedules [8].

Dwell time optimization prevents excessive interfacial reactions while ensuring complete pore elimination. For nanostructured Magnesium-1Zinc, 10-15 minutes at 350°C achieves full density without forming coarse Mg₂Zn₁₁ networks at grain boundaries. Advanced thermal monitoring reveals that actual sintering occurs within 2-4 minutes once the eutectic temperature (340°C) is surpassed, explaining the minimal time requirement. Temperature uniformity is enhanced by graphite foils and dies, which improve current distribution and reduce thermal gradients below 15°C/mm across compact cross-sections.

The exceptional microstructural control enables unprecedented mechanical properties: spark plasma sintered Magnesium-1Zinc exhibits compressive yield strength of 325 Megapascal with 12% strain-to-failure, outperforming hot-extruded counterparts by 40% in strength-ductility product. These property enhancements originate from Hall-Petch strengthening via nanoscale grains combined with homogeneous dispersion of strengthening intermetallics [8].

Table 4: Optimized Spark Plasma Sintering Parameters for Magnesium-Zinc Alloys

MaterialTemperature (°C)Pressure Profile (MPa)Dwell Time (min)Heating Rate (°C/min)Relative Density (%)Grain Size (nm)
Magnesium-1Zinc MA powder350-38015→50 (stepped)10-1510099.5 ± 0.3629 ± 274
Magnesium-6Zinc MA powder34030→50 (stepped)5-105098.8 ± 0.5420 ± 195
Magnesium-16Zinc MA powder32020→40 (stepped)55097.5 ± 0.8305 ± 142

Properties

CAS Number

12032-46-1

Product Name

Magnesium-ZINC

IUPAC Name

magnesium;zinc

Molecular Formula

MgZn

Molecular Weight

89.7 g/mol

InChI

InChI=1S/Mg.Zn

InChI Key

PGTXKIZLOWULDJ-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Zn]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.